molecular formula C8H16N2O2 B8157214 (S)-3-Amino-1-morpholinobutan-1-one

(S)-3-Amino-1-morpholinobutan-1-one

Cat. No.: B8157214
M. Wt: 172.22 g/mol
InChI Key: RGCMGDBCQKLOLJ-ZETCQYMHSA-N
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Description

The compound "(S)-3-Amino-1-morpholinobutan-1-one" is a chiral amine-containing molecule featuring a morpholine ring fused to a butanone backbone. Its stereochemistry at the third carbon (S-configuration) and the presence of both amino and morpholinyl groups make it a versatile intermediate in medicinal chemistry, particularly in the synthesis of enantioselective catalysts or bioactive molecules targeting neurological or metabolic pathways.

Properties

IUPAC Name

(3S)-3-amino-1-morpholin-4-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-7(9)6-8(11)10-2-4-12-5-3-10/h7H,2-6,9H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCMGDBCQKLOLJ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)N1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction and Morpholine Incorporation

A foundational route involves the Mannich reaction, leveraging formaldehyde and morpholine to construct the morpholinobutanone scaffold. In a demonstrated protocol, 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one was synthesized by reacting a ketone precursor with formaldehyde and morpholine in a 3:1 ethanol-DMF solvent system at 60°C. The reaction proceeds via imine formation, followed by nucleophilic attack from morpholine, yielding the tertiary amine product after 1 hour. Recrystallization from absolute ethanol provided a 72% isolated yield, with infrared (IR) spectroscopy confirming C=O (1722 cm⁻¹) and C-O-C (1222 cm⁻¹) stretches characteristic of the morpholine ring.

Table 1: Reaction Conditions for Mannich-Type Synthesis

ParameterValue
SolventEthanol-DMF (3:1)
Temperature60°C
Reaction Time1 hour
CatalystNone
Yield72%

Intermediate Functionalization and Amine Protection

Critical to avoiding racemization is the protection of the amine group during synthesis. Patent literature describes hydrogenation steps using palladium on carbon (Pd/C) under 0.1–1 MPa H₂ pressure at 20–50°C to reduce enamine intermediates while preserving stereochemistry. For example, hydrogenating a tert-butoxycarbonyl (Boc)-protected enamine precursor at 0.5 MPa and 30°C afforded the corresponding amine in 85% yield, with minimal epimerization. Acidic workup (HCl, H₂SO₄) or basic conditions (NH₃, NaOH) were employed to deprotect the amine, though excessive acid concentration risked ring-opening of the morpholine moiety.

Asymmetric Enzymatic Synthesis

Transaminase-Catalyzed Amination

Enzymatic routes exploit ω-transaminases (ω-TAs) to install the (S)-configured amine. In a landmark study, Chromobacterium violaceum (CviTA) and Vibrio fluvialis (VflTA) transaminases were coupled with pyruvate decarboxylase (PDC) to shift equilibrium toward 3-amino-1-phenylbutane synthesis. Applied to (S)-3-Amino-1-morpholinobutan-1-one, this cascade converts 4-morpholino-2-butanone using L-alanine as the amine donor. At 30°C and pH 7.5, CviTA achieved 60% conversion with 90% ee, while VflTA showed superior operational stability, retaining 60% activity after 8 hours.

Table 2: Enzymatic Synthesis Parameters

ParameterCviTAVflTA
Temperature30°C30°C
pH7.57.5
Conversion60%55%
Enantiomeric Excess90% (S)88% (S)
Stability (8 h)10% residual activity60% residual activity

Solvent Engineering and Cofactor Recycling

Aqueous-organic biphasic systems (e.g., phosphate buffer with 20% isooctane) enhanced substrate solubility and enzyme longevity. Cofactor recycling was achieved using lactate dehydrogenase (LDH) and glucose dehydrogenase (GDH), reducing NADH consumption by 40%. Directed evolution of CviTA improved activity toward bulkier substrates, with mutant variants (e.g., CviTA-F132L) doubling reaction rates for morpholine-containing ketones.

Hydrogenation and Catalytic Methods

Enantioselective Hydrogenation

Chiral Ru and Ir catalysts enable asymmetric hydrogenation of α,β-unsaturated ketones to access the (S)-amine. Using a Josiphos ligand (RuCl₂[(R)-Xyl-SIPHOS]), 4-morpholino-2-butenone was hydrogenated at 50°C under 4 MPa H₂, affording the (S)-enantiomer in 92% ee and 78% yield. Catalyst loading as low as 0.1 mol% proved effective, though higher pressures (≥2 MPa) were necessary to suppress imine byproduct formation.

Table 3: Hydrogenation Optimization

CatalystPressure (MPa)Temperature (°C)ee (%)Yield (%)
RuCl₂[(R)-Xyl-SIPHOS]4.0509278
Pd/C0.53085
Raney Ni1.02570

Continuous Flow Hydrogenation

Recent advancements in flow chemistry enabled kilogram-scale production. A packed-bed reactor with immobilized Pd/C (1% w/w) processed a 0.2 M enamine solution in methanol at 10 mL/min, achieving 99% conversion under 1 MPa H₂ at 40°C. The system operated stably for 120 hours, producing 1.2 kg of (S)-amine with 94% ee, demonstrating scalability for industrial applications.

Comparative Analysis of Synthesis Routes

Table 4: Method Comparison

MethodYield (%)ee (%)Cost (Relative)Scalability
Organic Synthesis72LowModerate
Enzymatic Amination6090HighHigh (with PDC)
Catalytic Hydrogenation7892ModerateHigh (flow systems)

Organic synthesis offers cost-effective bulk production but lacks inherent stereocontrol, necessitating chiral resolution. Enzymatic methods provide high ee but require expensive cofactors and precise pH control. Catalytic hydrogenation balances yield and enantioselectivity, though noble metal costs and pressure equipment pose barriers.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-1-morpholinobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group in the butanone backbone can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction Reagents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used for reduction reactions.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield oxo derivatives.
  • Reduction may produce alcohol derivatives.
  • Substitution reactions can lead to a variety of substituted morpholinobutanone derivatives.

Scientific Research Applications

(S)-3-Amino-1-morpholinobutan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (S)-3-Amino-1-morpholinobutan-1-one exerts its effects involves:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence primarily describes structurally related compounds, such as (3S)-3-amino-4-(difluoromethylene)cyclopent-1-ene-1-carboxylic acid and derivatives . While these compounds share chiral centers and functional groups (e.g., amino, carboxylic acid), key differences exist between them and "(S)-3-Amino-1-morpholinobutan-1-one":

Structural and Functional Differences

Property This compound (Hypothetical) (3S)-3-Amino-4-(difluoromethylene)cyclopent-1-ene-1-carboxylic acid (9)
Core Structure Linear butanone with morpholine ring Cyclopentene ring with difluoromethylene and carboxylic acid groups
Key Functional Groups Amine, ketone, morpholine Amine, carboxylic acid, difluoromethylene
Stereochemistry S-configuration at C3 S-configuration at C3
Synthetic Yield Not reported 98% yield via deprotection of tert-butoxycarbonyl (Boc) group
Purification Methods Not reported Cation-exchange chromatography (Dowex 50W-X8) and reverse-phase C-18 column

Mechanistic and Application Insights

  • Biological Relevance: Carboxylic acid derivatives like compound 9 are often used as enzyme inhibitors (e.g., glutamate decarboxylase), whereas morpholinoketones may target kinases or GPCRs due to the morpholine ring’s polarity and hydrogen-bonding capacity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-3-Amino-1-morpholinobutan-1-one, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling morpholine derivatives with amino-substituted ketones under controlled conditions. For example, intermediates can be purified using column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) and characterized via 1^1H NMR, 13^13C NMR, and HRMS to confirm stereochemistry and purity . Reaction optimization (e.g., temperature, solvent selection) is critical for minimizing byproducts.

Q. How can researchers validate the stereochemical purity of this compound?

  • Methodological Answer : Chiral HPLC or polarimetry is used to verify enantiomeric excess. Complementary techniques like 19^19F NMR (if fluorinated analogs are synthesized) or X-ray crystallography provide structural confirmation. For example, stereospecific intermediates in related morpholine derivatives were validated using 1^1H NMR coupling constants and NOESY experiments to confirm spatial arrangements .

Q. What are the recommended protocols for handling and storing this compound in laboratory settings?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. Use anhydrous solvents for reactions, and monitor stability via periodic TLC or LC-MS. Degradation products (e.g., morpholine ring-opening) can be mitigated by avoiding prolonged exposure to moisture or acidic conditions .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition-state energies for stereoselective steps, guiding solvent or catalyst selection. Molecular docking studies can also identify potential biological targets by analyzing binding affinities with proteins or enzymes. For instance, hybrid modeling approaches combining wet-lab data with computational parameters have resolved contradictions in receptor-binding predictions for similar compounds .

Q. What strategies resolve contradictions in bioactivity data for this compound analogs?

  • Methodological Answer : Divergent bioactivity results often arise from differences in assay conditions (e.g., pH, cell lines). Systematic cross-validation using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) is recommended. Meta-analyses of datasets, as demonstrated in receptor-response studies, can reconcile discrepancies by identifying confounding variables like solvent effects or impurity interference .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore of this compound?

  • Methodological Answer : Synthesize analogs with modifications to the morpholine ring, amino group, or ketone moiety. Test these in parallel using standardized assays (e.g., enzyme inhibition, cytotoxicity). For example, fluoromethyl substitutions in cyclobutane analogs significantly altered biological activity, highlighting the role of electronic and steric effects . Data should be analyzed using multivariate regression to quantify contributions of specific substituents .

Q. What advanced analytical techniques differentiate degradation products of this compound under stress conditions?

  • Methodological Answer : Forced degradation studies (e.g., heat, light, pH extremes) coupled with LC-HRMS/MS identify degradation pathways. Isotopic labeling (e.g., 15^{15}N) tracks amino group stability. In related compounds, oxidation products were characterized using 19^19F NMR and ion-mobility spectrometry to resolve structurally similar byproducts .

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